9-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
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Overview
Description
9-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline ring, and is substituted with a chlorophenyl group, a methyl group, and a methylsulfanyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 9-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For example, the synthesis may begin with the reaction of 4-chloroaniline with a suitable aldehyde to form an intermediate Schiff base, which is then cyclized with a triazole derivative in the presence of a catalyst to yield the desired triazoloquinazoline compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Its biological activities make it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival. Molecular docking studies have shown that the compound can fit into the active site of enzymes like CDK2, forming essential hydrogen bonds and inhibiting their activity . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar compounds include other triazoloquinazolines and triazolopyrimidines, which share structural similarities but differ in their substituents and biological activities. For example:
Pyrazolo[3,4-d]pyrimidine: This compound also features a fused ring system and has shown potent anticancer activity.
Triazolo[1,5-a]pyridines: These compounds are known for their applications in drug design and have been used to develop inhibitors of specific enzymes. The uniqueness of 9-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Properties
Molecular Formula |
C17H17ClN4OS |
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Molecular Weight |
360.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-methyl-2-methylsulfanyl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C17H17ClN4OS/c1-9-7-12-14(13(23)8-9)15(10-3-5-11(18)6-4-10)22-16(19-12)20-17(21-22)24-2/h3-6,9,15H,7-8H2,1-2H3,(H,19,20,21) |
InChI Key |
FULOESUDTYECLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(N3C(=NC(=N3)SC)N2)C4=CC=C(C=C4)Cl)C(=O)C1 |
Origin of Product |
United States |
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